

Physical and chemical properties of o-(1-phenylethyl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(1-Phenylethyl)phenol**

Cat. No.: **B7821210**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of o-(1-phenylethyl)phenol

Abstract

o-(1-phenylethyl)phenol, a substituted phenolic compound, holds significant interest in synthetic chemistry and material science. This guide provides a comprehensive overview of its core physical and chemical properties, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, spectroscopic signatures, and key reactivity patterns. Furthermore, this document outlines detailed, field-proven methodologies for its analysis and characterization, emphasizing the rationale behind these experimental choices to ensure both accuracy and reproducibility.

Compound Identification and Core Structure

o-(1-phenylethyl)phenol, also known as **2-(1-phenylethyl)phenol**, belongs to the class of phenols, characterized by a hydroxyl (-OH) group attached to a benzene ring. The "o-" (ortho) designation indicates that the 1-phenylethyl substituent is located on the carbon atom adjacent to the one bearing the hydroxyl group.

Systematic Identification:

- IUPAC Name: **2-(1-phenylethyl)phenol**
- CAS Number: 2417-06-3

- Molecular Formula: C₁₄H₁₄O
- Molecular Weight: 198.26 g/mol

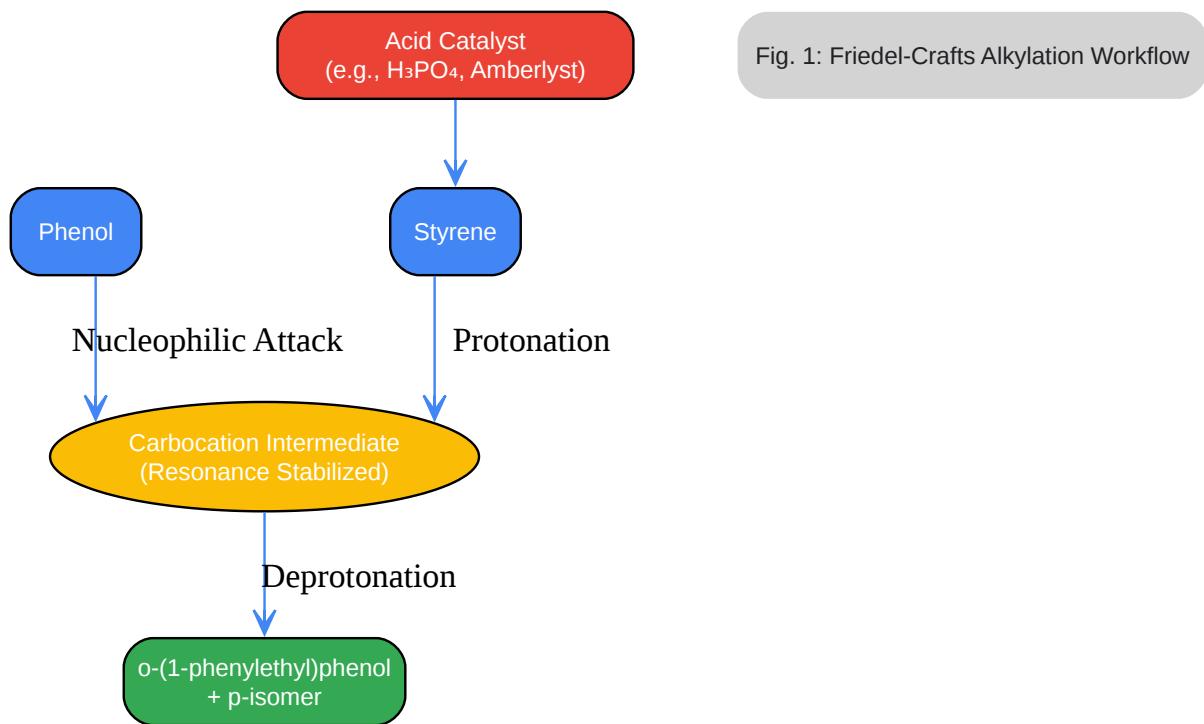
The presence of a chiral center at the benzylic carbon of the phenylethyl group means this compound can exist as two enantiomers, (R)- and (S)-o-(1-phenylethyl)phenol. This chirality is a critical consideration in applications such as asymmetric synthesis and pharmaceutical development, where stereoisomers can exhibit vastly different biological activities.

Physicochemical Properties: A Quantitative Overview

The physical state and solubility of a compound are foundational to its handling, formulation, and application. The following table summarizes the key physical properties of o-(1-phenylethyl)phenol.

Property	Value	Source
Melting Point	56-59 °C	
Boiling Point	314.9±15.0 °C at 760 mmHg	
Density	1.079±0.06 g/cm ³	
pKa	10.51±0.10	
LogP	3.86±0.30	

Expert Insights:


- The melting point of 56-59 °C indicates that o-(1-phenylethyl)phenol is a solid at room temperature, simplifying its handling and weighing.
- The high boiling point is characteristic of phenolic compounds, which can form intermolecular hydrogen bonds via the hydroxyl group.
- The pKa of 10.51 is slightly higher than that of phenol itself (approx. 9.95), suggesting that the electron-donating nature of the phenylethyl substituent subtly reduces the acidity of the

hydroxyl proton.

- A LogP of 3.86 indicates a significant lipophilic character, suggesting poor solubility in water but good solubility in nonpolar organic solvents like toluene, diethyl ether, and dichloromethane.

Synthesis Pathway: Friedel-Crafts Alkylation

A common and efficient method for synthesizing o-(1-phenylethyl)phenol is through the acid-catalyzed Friedel-Crafts alkylation of phenol with styrene. This electrophilic aromatic substitution reaction leverages the high reactivity of phenol and the availability of styrene as a starting material.

[Click to download full resolution via product page](#)

Fig. 1: Friedel-Crafts Alkylation Workflow

Expert Insights on Synthesis: The choice of an acid catalyst is critical for controlling the regioselectivity of this reaction. While strong Lewis acids can be used, solid acid catalysts like Amberlyst resins are often preferred in industrial settings. They offer advantages such as

easier separation from the reaction mixture, reduced corrosion, and the ability to be recycled, which aligns with green chemistry principles. The reaction typically yields a mixture of ortho and para isomers, which can be separated using column chromatography.

Analytical Characterization: Protocols and Interpretation

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A multi-faceted approach combining spectroscopic and chromatographic techniques is standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Step-by-Step Protocol for ^1H NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of o-(1-phenylethyl)phenol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Record the ^1H NMR spectrum, typically with 16-32 scans.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 at 7.26 ppm).

Expected ^1H NMR Spectral Data:

- Aromatic Protons (Ar-H): Multiple signals in the range of 6.7-7.4 ppm.
- Hydroxyl Proton (-OH): A broad singlet, typically around 4.5-5.5 ppm (position can vary with concentration and temperature).
- Benzylic Proton (-CH): A quartet around 4.3 ppm.
- Methyl Protons (- CH_3): A doublet around 1.6 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the compound from impurities and confirming its molecular weight.

Step-by-Step Protocol for GC-MS Analysis:

- **Sample Preparation:** Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
- **GC Method:**
 - **Column:** Use a nonpolar capillary column (e.g., DB-5ms).
 - **Injector Temperature:** 250 °C.
 - **Oven Program:** Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
- **MS Method:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 40 to 450.

Expected Results:

- **Gas Chromatogram:** A major peak corresponding to o-(1-phenylethyl)phenol. The retention time can be used for identification.
- **Mass Spectrum:** The molecular ion peak $[M]^+$ should be observed at $m/z = 198$. A prominent fragment ion peak at $m/z = 105$, corresponding to the loss of the phenol group, is also expected.

Fig. 2: GC-MS Analytical Workflow

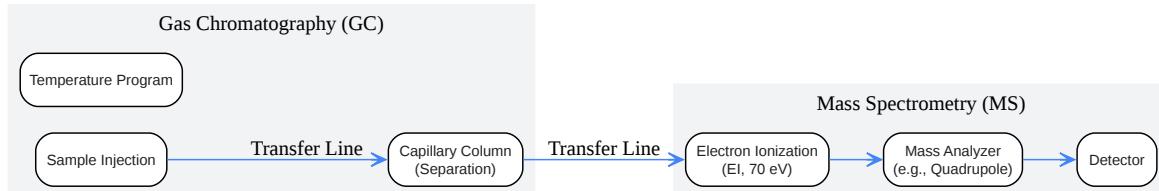

[Click to download full resolution via product page](#)

Fig. 2: GC-MS Analytical Workflow

Safety and Handling

As with all phenolic compounds, o-(1-phenylethyl)phenol should be handled with appropriate care in a well-ventilated laboratory fume hood.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
- Hazards: May cause skin and eye irritation. Avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Applications and Future Directions

The unique structure of o-(1-phenylethyl)phenol makes it a valuable building block in several areas:

- Polymer Chemistry: It can be used as a monomer or chain-terminating agent in the production of phenolic resins and polycarbonates, imparting specific thermal and mechanical properties.

- **Asymmetric Synthesis:** Chiral versions of the molecule are explored as ligands in asymmetric catalysis, where the bulky phenylethyl group can create a specific steric environment to control the stereochemical outcome of a reaction.
- **Pharmaceutical Research:** The phenol moiety is a common feature in many biologically active molecules. This compound serves as a scaffold for developing new therapeutic agents.

The continued exploration of its reactivity and the development of enantioselective syntheses will further expand the utility of o-(1-phenylethyl)phenol in advanced materials and medicinal chemistry.

- To cite this document: BenchChem. [Physical and chemical properties of o-(1-phenylethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7821210#physical-and-chemical-properties-of-o-1-phenylethyl-phenol\]](https://www.benchchem.com/product/b7821210#physical-and-chemical-properties-of-o-1-phenylethyl-phenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

